Cas no 1359474-19-3 (N-(4-chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide)
![N-(4-chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide structure](https://ja.kuujia.com/scimg/cas/1359474-19-3x500.png)
N-(4-chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide 化学的及び物理的性質
名前と識別子
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- N-(4-chlorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide
- N-(4-chlorophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
- 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorophenyl)acetamide
- N-(4-chlorophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide
- N-(4-chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide
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- インチ: 1S/C18H14ClN5OS/c1-11-22-23-17-18(21-14-4-2-3-5-15(14)24(11)17)26-10-16(25)20-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,20,25)
- InChIKey: XXOUBKNSPZZNIZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)NC(CSC1C2=NN=C(C)N2C2C=CC=CC=2N=1)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 26
- 回転可能化学結合数: 4
- 複雑さ: 504
- XLogP3: 4.3
- トポロジー分子極性表面積: 97.5
N-(4-chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-7230-2mg |
N-(4-chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide |
1359474-19-3 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3411-7230-30mg |
N-(4-chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide |
1359474-19-3 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3411-7230-25mg |
N-(4-chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide |
1359474-19-3 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3411-7230-5μmol |
N-(4-chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide |
1359474-19-3 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-7230-20mg |
N-(4-chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide |
1359474-19-3 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3411-7230-10μmol |
N-(4-chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide |
1359474-19-3 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-7230-5mg |
N-(4-chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide |
1359474-19-3 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-7230-10mg |
N-(4-chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide |
1359474-19-3 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-7230-20μmol |
N-(4-chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide |
1359474-19-3 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-7230-1mg |
N-(4-chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide |
1359474-19-3 | 1mg |
$54.0 | 2023-09-10 |
N-(4-chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
N-(4-chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamideに関する追加情報
Introduction to N-(4-chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide (CAS No. 1359474-19-3)
N-(4-chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide
This compound, identified by its CAS number 1359474-19-3, represents a significant advancement in the field of pharmaceutical chemistry. Its molecular structure incorporates a unique blend of heterocyclic scaffolds, including a 1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl moiety, which has garnered considerable attention for its potential in drug discovery and development.
The presence of the 4-chlorophenyl group and the sulfanyl substituent in the acetamide backbone contributes to the compound's distinct chemical properties. These features are not only crucial for its reactivity but also play a pivotal role in determining its biological activity. The combination of these structural elements has been strategically designed to enhance binding affinity and selectivity towards target enzymes and receptors.
In recent years, there has been a growing interest in the development of novel therapeutic agents that leverage complex heterocyclic frameworks. The 1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl scaffold, in particular, has emerged as a promising candidate due to its ability to modulate various biological pathways. This scaffold is known for its versatility in interacting with different pharmacological targets, making it an attractive choice for the design of next-generation drugs.
The acetamide functional group in N-(4-chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide contributes to its solubility and metabolic stability. These properties are essential for ensuring that the compound remains effective throughout its biological half-life. Additionally, the sulfanyl group enhances the compound's ability to engage with biological molecules through hydrogen bonding and other non-covalent interactions.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The introduction of the 1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl moiety is particularly challenging due to its complex structure. However, advances in synthetic methodologies have made it possible to construct this scaffold with high fidelity. The use of palladium-catalyzed cross-coupling reactions has been instrumental in achieving the desired connectivity between the various structural components.
Evaluation of N-(4-chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide in preclinical studies has revealed promising results. Initial assays have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways. This suggests that the compound may have therapeutic potential in conditions such as arthritis and autoimmune diseases. Furthermore, its interaction with bacterial enzymes has shown promise in combating antibiotic-resistant strains.
The pharmacokinetic profile of this compound is another area of interest. Studies have indicated that it exhibits good oral bioavailability and moderate metabolic stability. These characteristics are favorable for developing a drug that can be administered orally with minimal degradation before reaching its target site of action. Additionally, the compound's solubility profile suggests that it can be formulated into various dosage forms suitable for different patient populations.
In conclusion, N-(4-chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and promising biological activity make it a valuable candidate for further research and development. As our understanding of complex heterocyclic systems continues to grow,this compound is poised to play a crucial role in the discovery of new therapeutic agents.
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